1-[Bromomethyl(ethoxy)phosphoryl]oxyethane
Overview
Description
1-[Bromomethyl(ethoxy)phosphoryl]oxyethane is an organic compound with the molecular formula C5H12BrO3P and a molecular weight of 231.025 g/mol . . This compound contains bromine, phosphorus, and ester groups, making it a versatile reagent in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane typically involves the reaction of diethyl phosphite with bromoacetaldehyde under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[Bromomethyl(ethoxy)phosphoryl]oxyethane undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be cleaved by water, yielding ethanol, bromomethanol, and phosphoric acid.
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, forming corresponding phosphonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to yield phosphonates.
Common reagents used in these reactions include water for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[Bromomethyl(ethoxy)phosphoryl]oxyethane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing inhibitors for enzymes and receptors.
Material Science: It is used in the preparation of specialized materials, such as flame retardants and plasticizers.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane involves its ability to interact with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphate-dependent processes. These interactions can modulate signaling pathways and biochemical reactions, leading to various biological effects.
Comparison with Similar Compounds
1-[Bromomethyl(ethoxy)phosphoryl]oxyethane can be compared with other similar compounds, such as:
Diethyl (chloromethyl)phosphonate: Similar structure but with a chlorine atom instead of bromine.
Diethyl (hydroxymethyl)phosphonate: Contains a hydroxyl group instead of bromine, leading to different chemical properties and uses.
Diethyl (methyl)phosphonate: Lacks the halogen atom, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its bromine atom, which imparts specific reactivity and makes it suitable for particular synthetic and research applications .
Properties
IUPAC Name |
1-[bromomethyl(ethoxy)phosphoryl]oxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXOAUCOLUGCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336431 | |
Record name | Diethyl bromomethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66197-72-6 | |
Record name | Diethyl bromomethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl (bromomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.